molecular formula C10H13NO4 B562723 rac 3-O-Methyl DOPA-d3 CAS No. 1219173-95-1

rac 3-O-Methyl DOPA-d3

Katalognummer: B562723
CAS-Nummer: 1219173-95-1
Molekulargewicht: 214.235
InChI-Schlüssel: PFDUUKDQEHURQC-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac 3-O-Methyl DOPA-d3: is a deuterium-labeled compound, which is a derivative of 3-O-Methyl DOPA. It is primarily used as a stable isotope-labeled internal standard in various analytical applications. The compound is significant in pharmaceutical research, particularly in the study of metabolic pathways and drug development .

Vorbereitungsmethoden

The synthesis of rac 3-O-Methyl DOPA-d3 involves the incorporation of deuterium into the 3-O-Methyl DOPA molecule. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The synthetic route may involve multiple steps, including protection and deprotection of functional groups, methylation, and deuterium exchange reactions .

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the purity and isotopic enrichment of the final product .

Analyse Chemischer Reaktionen

rac 3-O-Methyl DOPA-d3 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Rac 3-O-Methyl DOPA-d3 serves as a valuable tracer in pharmacokinetic studies due to its stable isotopic labeling. It allows researchers to investigate the absorption, distribution, metabolism, and excretion of L-DOPA and its metabolites in vivo.

Key Findings:

  • Half-life Comparison : The half-life of 3-O-Methyl DOPA is approximately 15 hours, significantly longer than that of L-DOPA (about 1 hour), which aids in understanding drug interactions and metabolic pathways in patients undergoing chronic L-DOPA therapy .
  • Metabolic Pathway Elucidation : Studies indicate that this compound can help elucidate the metabolic pathways involving catechol-O-methyltransferase (COMT), which is crucial for understanding L-DOPA metabolism .

Neuropharmacological Applications

Research has shown that this compound influences dopaminergic activity and can be implicated in the side effects associated with L-DOPA therapy.

Case Studies:

  • Motor Complications : A study demonstrated that elevated levels of 3-O-Methyl DOPA are associated with increased motor complications in Parkinson's disease patients receiving L-DOPA treatment. The pharmacokinetic analysis indicated that higher concentrations of both L-DOPA and 3-O-Methyl DOPA correlate with adverse effects such as dyskinesia .
  • Dopamine Transporter Inhibition : Another investigation revealed that this compound inhibits dopamine uptake in the striatum, suggesting its role as a competitive inhibitor affecting dopamine levels and potentially exacerbating Parkinsonian symptoms .

Clinical Relevance

The clinical significance of this compound extends to its utility as a biomarker for monitoring treatment efficacy and patient response to L-DOPA therapy.

Biomarker Potential:

  • Diagnostic Utility : Elevated plasma levels of this compound have been observed in patients with aromatic L-amino acid decarboxylase (AADC) deficiency, making it a potential marker for screening this condition .
  • Long-term Treatment Monitoring : Its accumulation may serve as an indicator of long-term treatment effects and adverse outcomes, providing clinicians with insights into patient management strategies .

Data Table: Summary of Key Research Findings

Study ReferenceApplicationKey Findings
PharmacokineticsLonger half-life than L-DOPA; aids in understanding metabolic pathways.
NeuropharmacologyInhibits dopamine uptake; linked to motor complications.
Clinical RelevanceElevated levels indicate poor response to L-DOPA; potential biomarker for AADC deficiency.
Motor ComplicationsHigher concentrations correlate with increased dyskinesia and other side effects.

Wirkmechanismus

The mechanism of action of rac 3-O-Methyl DOPA-d3 involves its role as a labeled analog of 3-O-Methyl DOPA. It is metabolized in a similar manner to 3-O-Methyl DOPA, allowing researchers to trace its metabolic pathways and interactions within biological systems. The molecular targets and pathways involved include aromatic L-amino acid decarboxylase and catechol-O-methyltransferase, which are key enzymes in the metabolism of neurotransmitters .

Vergleich Mit ähnlichen Verbindungen

rac 3-O-Methyl DOPA-d3 can be compared with other similar compounds such as:

The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies .

Biologische Aktivität

Rac 3-O-Methyl DOPA-d3, a deuterated form of 3-O-methyldopa (3-OMD), is a significant metabolite of L-DOPA, commonly used in the treatment of Parkinson's disease. Understanding its biological activity is crucial for elucidating its role in pharmacotherapy and possible adverse effects associated with long-term L-DOPA treatment.

  • Chemical Name : this compound
  • Molecular Formula : C10H13D3NO4
  • Molecular Weight : Approximately 215.28 g/mol
  • Half-Life : Approximately 15 hours, longer than that of L-DOPA (~1 hour) .

This compound primarily acts by competing with L-DOPA for uptake into the brain. It is produced via the methylation of L-DOPA by catechol-O-methyltransferase (COMT), utilizing S-adenosyl methionine as a cofactor. This competition can lead to reduced efficacy of L-DOPA therapy in patients with Parkinson's disease .

Inhibition of Dopamine Metabolism

Research indicates that 3-OMD inhibits the striatal uptake and utilization of L-DOPA, leading to decreased levels of dopamine and its metabolites in the striatum. This effect is dose-dependent and suggests that elevated levels of 3-OMD may contribute to poor therapeutic responses in Parkinsonian patients .

Dyskinesia and Motor Dysfunction

Chronic administration of L-DOPA, which increases levels of 3-OMD, has been associated with higher incidences of dyskinesia and motor dysfunction. The accumulation of 3-OMD may exacerbate these side effects by inhibiting dopamine release and striatal uptake of tyrosine, further complicating treatment outcomes .

Clinical Observations

Clinical studies have demonstrated that patients undergoing long-term L-DOPA therapy exhibit significantly elevated plasma levels of 3-OMD. These elevated levels correlate with diminished responses to L-DOPA, highlighting the compound's role as a potential biomarker for treatment efficacy .

Experimental Studies

In experimental models, such as rat studies, the administration of 3-OMD resulted in lower dopamine levels following L-DOPA injection compared to control groups. This suggests that 3-OMD may act as a competitive inhibitor at the blood-brain barrier, adversely affecting dopamine synthesis and availability .

Table: Summary of Biological Activities

ActivityEffectReference
Inhibition of L-DOPA uptake Decreased striatal dopamine levels
Dyskinesia incidence Increased due to chronic L-DOPA therapy
Motor dysfunction Correlated with elevated 3-OMD levels
Biomarker potential Elevated in Parkinson's disease patients

Eigenschaften

IUPAC Name

2-amino-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDUUKDQEHURQC-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.